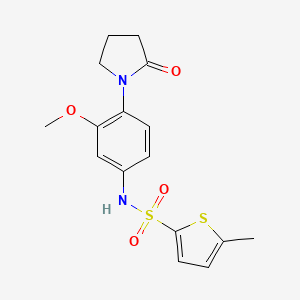

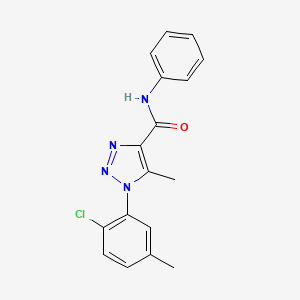

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide, also known as MMTS, is a compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have several interesting biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Novel Synthesis and Pharmaceutical Impurities

The research on N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide and related compounds focuses on novel synthesis methods and the investigation of pharmaceutical impurities. A review of the synthesis of omeprazole, a proton pump inhibitor with a similar sulfonamide structure, provides insights into novel synthetic processes and the identification of pharmaceutical impurities. These processes involve the oxidation of pyrmetazole and the formation of sulfone N-oxide, demonstrating a novel synthesis route that achieves expected yield and simplicity, highlighting the potential for developing standard impurities for further study (S. Saini et al., 2019).

Sulfonamides in Medicinal Chemistry

Sulfonamides, including compounds like this compound, are a crucial class of compounds in medicinal chemistry due to their broad spectrum of biological activities. They serve as the backbone for drugs with antimicrobial, anticonvulsant, diuretic, and antitumor properties. This includes their role in treating infections, their application in carbonic anhydrase inhibitors for managing conditions like glaucoma, and their utility in anti-inflammatory and antiviral therapies. The structural motif of sulfonamides continues to be of interest for developing new therapeutic agents with selective activities and minimal side effects (F. Carta et al., 2012; I. Gulcin et al., 2018).

Environmental Impact and Analytical Methods

The presence and impact of sulfonamide antibiotics in the environment, including derivatives like this compound, have been a subject of extensive study. Research on their environmental fate, microbial degradation pathways, and the development of analytical methods for their detection and quantification highlight the need for effective water treatment technologies. This is crucial for mitigating their ecological risks and understanding the transformation products that may arise from environmental degradation processes (Jingchen Li et al., 2021; W. Baran et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique way due to these properties.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions: The compound interacts with several biomolecules, including enzymes and proteins. Specifically, it inhibits Bruton’s tyrosine kinase (BTK) , a critical component of the B cell receptor (BCR) signaling pathway . BTK plays a crucial role in B cell malignancies and autoimmune disorders. By targeting BTK, this compound modulates B cell function and offers therapeutic potential.

Nature of Interactions: The interaction between the compound and BTK involves binding at the molecular level. It disrupts BTK activation, leading to downstream effects on cell cycle regulation and apoptosis

Molecular Mechanism

Mechanism of Action: At the molecular level, the compound binds to BTK’s active site, inhibiting its kinase activity. This disruption prevents downstream phosphorylation events, leading to cell cycle arrest and apoptosis

Propiedades

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-13(14(10-12)22-2)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOWPFYZVHWPAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B2812486.png)

![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)

![3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid](/img/structure/B2812489.png)

![N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2812496.png)

![2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2812497.png)

![1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2812498.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2812505.png)